3-Phenylpyrido[2,3-e][1,2,4]triazine
Description
3-Phenylpyrido[2,3-e][1,2,4]triazine is a polyheterocyclic compound featuring a triazine ring fused with a pyridine moiety and substituted with a phenyl group at the 3-position. For instance, derivatives like 3-phenylpyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine (Scheme 3 in ) are synthesized via condensation reactions between aminoguanidine and phenylglyoxal hydrate, suggesting analogous pathways for the parent compound . The triazine core contributes to electron-deficient characteristics, making it a candidate for interactions with biological targets, particularly in anticancer research .
Properties
CAS No. |
123348-63-0 |
|---|---|
Molecular Formula |
C12H8N4 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
3-phenylpyrido[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C12H8N4/c1-2-5-9(6-3-1)11-14-12-10(15-16-11)7-4-8-13-12/h1-8H |
InChI Key |
CQZVASFGEQKIDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)N=N2 |
Synonyms |
3-Phenylpyrido[2,3-e][1,2,4]triazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazine Derivatives
Structural Differences: Pyrazolo-triazines replace the pyridine ring with a pyrazole, altering electronic properties. Activity: These derivatives reduce autophagy markers (LC3A/B, beclin-1), unlike triazine-pyrrolidine hybrids, which primarily target CDK inhibition .
Fluorophenyl-Substituted Pyrido-triazines
Examples :
- 3-(3-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine (Molecular Formula: C₁₂H₇FN₄; Molar Mass: 226.21) .
- 3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine (CAS: 121845-55-4) . Impact of Substituents: Fluorine atoms increase electronegativity, enhancing metabolic stability and binding affinity to enzymes like topoisomerase IIα . These derivatives are intermediates in kinase inhibitors, contrasting with non-fluorinated analogs that prioritize herbicidal applications .
Thieno[2,3-e][1,2,4]triazines
Synthesis: Thieno-triazines (e.g., 6-(4-methoxyphenyl)-3-piperidin-1-yl-thieno[2,3-e][1,2,4]triazine) are synthesized via thermolysis or sulfur-mediated cyclization, yielding fused thiazole derivatives . Applications: Their electron-rich sulfur atoms facilitate charge-transfer interactions, useful in materials science, unlike the pyridine-based triazines, which are more common in medicinal chemistry .
Table 1: Comparative Analysis of Key Derivatives
*Theoretical values based on analogous structures.
Electronic Effects
- Electron-Donating Groups (e.g., -NH₂): Increase insensitivity by strengthening molecular bonds, as seen in amino-substituted triazines .
- Electron-Withdrawing Groups (e.g., -NO₂, -F): Enhance reactivity and sensitivity, improving interactions with biological targets .
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